tert-Butyl 3-((2-acetyl-4-bromophenoxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-acetyl-4-bromophenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and a bromophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-acetyl-4-bromophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the bromophenoxy group: This step involves the reaction of the azetidine intermediate with 2-acetyl-4-bromophenol under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-acetyl-4-bromophenoxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The acetyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-((2-acetyl-4-bromophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-acetyl-4-bromophenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-bromophenoxy)azetidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2-acetyl-4-bromophenoxy)methyl)azetidine-1-carboxylate is unique due to the presence of the acetyl group and the specific substitution pattern on the bromophenoxy moiety. This structural uniqueness can impart different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(2-acetyl-4-bromophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-11(20)14-7-13(18)5-6-15(14)22-10-12-8-19(9-12)16(21)23-17(2,3)4/h5-7,12H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCVQVACADWEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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